molecular formula C19H22N4O B4447421 5-methyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine

5-methyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4447421
M. Wt: 322.4 g/mol
InChI Key: OSLFLDLBTSLBSQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidin-7-amine class, characterized by a fused bicyclic core with a pyrazole ring annulated to a pyrimidine moiety. The structure features:

  • 5-Methyl: Enhances lipophilicity and metabolic stability.
  • 3-(4-Methylphenyl): A hydrophobic aryl group influencing target binding and solubility.

Crystallographic studies (e.g., PDB entries in ) reveal that the oxolan-2-ylmethyl group adopts a conformation that facilitates interactions with hydrophobic enzyme pockets, as seen in rat autotaxin complexes (IC₅₀ = 0.95 µM) .

Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-13-5-7-15(8-6-13)17-12-21-23-18(10-14(2)22-19(17)23)20-11-16-4-3-9-24-16/h5-8,10,12,16,20H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLFLDLBTSLBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the 4-methylphenyl and oxolan-2-ylmethyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce large quantities of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl) to facilitate the desired transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Several studies have indicated that compounds similar to 5-methyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine exhibit significant anticancer properties. They act by inhibiting specific kinases involved in cancer cell proliferation.
    • A notable case study demonstrated that derivatives of this compound showed efficacy against breast cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo .
  • Anti-inflammatory Effects :
    • Research has shown that the compound can modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis. It inhibits the production of pro-inflammatory cytokines .
    • In experimental models, administration of this compound resulted in reduced inflammation markers and improved clinical scores in arthritis models .
  • Neurological Benefits :
    • Preliminary studies suggest neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The compound may enhance cognitive function by modulating neurotransmitter levels .
    • A case study indicated improvements in memory retention and reduced neuroinflammation in treated subjects .

Research Findings

Application AreaFindingsSource
Anticancer ActivityInduces apoptosis in cancer cells; effective against breast cancer cell lines.
Anti-inflammatory EffectsReduces inflammation markers; improves clinical scores in arthritis models.
Neurological BenefitsEnhances cognitive function; reduces neuroinflammation in Alzheimer's models.

Mechanism of Action

The mechanism of action of 5-methyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at Position 3 and 5

Compound Name 3-Substituent 5-Substituent 7-Amine Side Chain Key Biological Data Source
Target Compound 4-Methylphenyl Methyl Oxolan-2-ylmethyl IC₅₀ = 0.95 µM (rat autotaxin)
3-(4-Fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl Methyl Pyridin-2-ylmethyl MIC = 0.12 µM (M.tb)
3-(4-Chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl Methyl Oxolan-2-ylmethyl IC₅₀ = 0.25 µM (rat autotaxin)
5-Methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Phenyl Methyl Pyridin-3-ylmethyl Moderate cytotoxicity (HeLa cells)
3-(4-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl 5,6-Dimethyl Pyridin-2-ylmethyl Anti-Wolbachia activity (EC₅₀ = 1.8 µM)

Key Observations :

  • 3-Aryl Substitution : Fluorophenyl or chlorophenyl groups at position 3 improve target binding (e.g., anti-mycobacterial or autotaxin inhibition) compared to unsubstituted phenyl .
  • 5-Substituent : Methyl is common, but 5,6-dimethyl derivatives () show enhanced anti-parasitic activity, likely due to increased steric bulk.
  • 7-Amine Side Chain : Oxolan-2-ylmethyl improves solubility and reduces hERG liability compared to pyridinylmethyl groups, which often confer higher potency but increased toxicity .

Biological Activity

5-Methyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be described structurally as follows:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O
  • Molecular Weight : 274.33 g/mol

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often exhibit diverse mechanisms of action. The specific mechanisms for 5-methyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine are still under investigation, but several studies suggest potential pathways:

  • Anticancer Activity : Pyrazolo[1,5-a]pyrimidines have been linked to inhibition of various cancer cell lines. For instance, compounds with similar structures have shown cytotoxic effects against breast cancer cells (e.g., MDA-MB-231) through apoptosis induction and cell cycle arrest mechanisms .
  • Antitubercular Activity : Some derivatives have demonstrated activity against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties. The mechanism appears unrelated to traditional targets like cell wall biosynthesis or iron uptake pathways .

Anticancer Activity

The anticancer potential of 5-methyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine was evaluated in several studies:

Study Cell Line IC50 (µM) Mechanism
Study 1MDA-MB-23110.5Apoptosis via caspase activation
Study 2A54915.0Cell cycle arrest at G2/M phase
Study 3HeLa12.3Inhibition of DNA synthesis

Antitubercular Activity

In a study assessing antitubercular activity:

Compound MIC (µg/mL) Target Pathway
Compound A0.25Mycolyl-arabinogalactan biosynthesis
Compound B0.50Electron transport chain

Case Studies

A notable case study involved the synthesis and testing of a library of pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest. The study focused on:

  • Synthesis : A series of analogues were synthesized to explore structure–activity relationships (SAR).
  • Testing : Compounds were tested against various cancer cell lines and M. tuberculosis.
  • Results : The most promising compounds exhibited low cytotoxicity and significant antitubercular activity with minimal resistance development observed in M. tuberculosis strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-methyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
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5-methyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine

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